2,4-Dichloro-6-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
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Overview
Description
2,4-Dichloro-6-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine typically involves the reaction of 2,4-dichloro-6-(trifluoromethyl)pyrimidine with appropriate reagents under controlled conditions. Common reagents used in the synthesis include dichloromethane (DCM), diisopropylethylamine (DIPEA), and palladium catalysts. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reagents and conditions as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and safety, often incorporating advanced techniques such as continuous flow reactors and automated systems to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura cross-coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate (K2CO3), and solvents such as dimethylformamide (DMF). Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules .
Scientific Research Applications
2,4-Dichloro-6-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs for various diseases.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-6-(trifluoromethyl)pyrimidine
- 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
- 2,6-Dichloro-4-(trifluoromethyl)pyridine
Uniqueness
Compared to similar compounds, 2,4-Dichloro-6-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is unique due to its fused pyrrolo[3,4-d]pyrimidine ring system, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H4Cl2F3N3 |
---|---|
Molecular Weight |
258.02 g/mol |
IUPAC Name |
2,4-dichloro-6-(trifluoromethyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C7H4Cl2F3N3/c8-5-3-1-15(7(10,11)12)2-4(3)13-6(9)14-5/h1-2H2 |
InChI Key |
IPVYNOHBHMJYCN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1C(F)(F)F)N=C(N=C2Cl)Cl |
Origin of Product |
United States |
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